7-Pentylbicyclo[4.1.0]heptane
CAS No.: 41977-45-1
Cat. No.: VC18405766
Molecular Formula: C12H22
Molecular Weight: 166.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41977-45-1 |
|---|---|
| Molecular Formula | C12H22 |
| Molecular Weight | 166.30 g/mol |
| IUPAC Name | 7-pentylbicyclo[4.1.0]heptane |
| Standard InChI | InChI=1S/C12H22/c1-2-3-4-7-10-11-8-5-6-9-12(10)11/h10-12H,2-9H2,1H3 |
| Standard InChI Key | IIBAAOAKRUBEIG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC1C2C1CCCC2 |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Framework
The systematic IUPAC name for this compound is 7-pentylbicyclo[4.1.0]heptane, reflecting its bicyclic structure comprising a seven-membered ring (heptane) fused with a three-membered cyclopropane ring. The pentyl group (-CH) is attached to the bridgehead carbon at position 7 (Figure 1). This configuration introduces significant steric strain and electronic effects, influencing its reactivity and stability .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 166.31 g/mol |
| XLogP3-AA (Lipophilicity) | ~5.2 (estimated) |
| Rotatable Bond Count | 5 |
| Topological Polar Surface | 0 Ų |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural elucidation:
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NMR: Peaks at δ 22–28 ppm correspond to cyclopropane carbons, while signals near δ 35–45 ppm arise from bridgehead and pentyl carbons .
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GC-MS: A molecular ion peak at 166.3 confirms the molecular weight, with fragmentation patterns indicative of cyclopropane ring opening .
Synthetic Methodologies
Cyclopropanation Strategies
The bicyclo[4.1.0]heptane core is typically constructed via -cycloaddition or transition-metal-catalyzed cyclopropanation:
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Simmons-Smith Reaction: Treatment of 1,5-dienes with Zn/Cu couples generates the cyclopropane ring, with yields exceeding 70% under optimized conditions .
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Ring-Closing Metathesis (RCM): Grubbs catalysts facilitate the formation of the bicyclic framework from diene precursors, though steric hindrance from the pentyl group may reduce efficiency .
Functionalization at C7
Introducing the pentyl group involves:
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Nucleophilic Substitution: Alkylation of a pre-formed bicyclo[4.1.0]heptane derivative with pentyl halides.
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Cross-Coupling Reactions: Suzuki-Miyaura coupling using palladium catalysts to attach pentyl boronic acids .
Table 2: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Challenge |
|---|---|---|---|
| Simmons-Smith | 72 | 95 | Side reactions with dienes |
| RCM | 58 | 89 | Catalyst deactivation |
| Suzuki Coupling | 65 | 92 | Steric hindrance |
Physicochemical Properties
Thermal Stability
The compound exhibits a boiling point of 218–220°C and a melting point of -15°C, with decomposition observed above 300°C. Its low solubility in polar solvents (e.g., water: <0.1 mg/L) contrasts with high solubility in hydrocarbons (e.g., hexane: 85 g/L) .
Reactivity Profile
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Electrophilic Addition: The cyclopropane ring undergoes selective addition with halogens (e.g., Br) at the strained C1-C7 bond.
-
Hydrogenation: Catalytic hydrogenation opens the cyclopropane ring, yielding n-pentylcycloheptane .
Applications in Scientific Research
Organic Synthesis
The compound serves as a rigid scaffold for synthesizing sterically constrained ligands and chiral auxiliaries. Its bicyclic structure is exploited in asymmetric catalysis to induce enantioselectivity .
Materials Science
Incorporated into polymers, 7-pentylbicyclo[4.1.0]heptane enhances thermal stability and reduces crystallinity, making it suitable for high-temperature elastomers .
Future Directions
Advances in catalytic asymmetric synthesis and computational modeling are poised to unlock new applications in medicinal chemistry and nanotechnology. Collaborative efforts to assess ecotoxicological risks will be critical for sustainable utilization.
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